(Oxybis(4,1-phenylene))bis(dimethylsilane)

Catalog No.
S8165006
CAS No.
M.F
C16H22OSi2
M. Wt
286.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Oxybis(4,1-phenylene))bis(dimethylsilane)

Product Name

(Oxybis(4,1-phenylene))bis(dimethylsilane)

IUPAC Name

[4-(4-dimethylsilylphenoxy)phenyl]-dimethylsilane

Molecular Formula

C16H22OSi2

Molecular Weight

286.51 g/mol

InChI

InChI=1S/C16H22OSi2/c1-18(2)15-9-5-13(6-10-15)17-14-7-11-16(12-8-14)19(3)4/h5-12,18-19H,1-4H3

InChI Key

LMGVLQCDVJCSSQ-UHFFFAOYSA-N

SMILES

C[SiH](C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[SiH](C)C

Canonical SMILES

C[SiH](C)C1=CC=C(C=C1)OC2=CC=C(C=C2)[SiH](C)C

(Oxybis(4,1-phenylene))bis(dimethylsilane), also known as BIS (P-DIMETHYLSILYL) PHENYL ETHER, is a chemical compound with the molecular formula C16H22OSi2 and a molar mass of 286.52 g/mol. It features a siloxane structure where two dimethylsilane groups are connected by an oxybis(4,1-phenylene) moiety. The compound is characterized by its low melting point (<25°C) and boiling point (approximately 138°C), with a density of 0.976 g/cm³ .

The chemical structure consists of two phenyl rings linked through an oxygen atom, with each phenyl ring substituted with a dimethylsilane group. This configuration contributes to its unique properties, such as solubility and reactivity.

Typical of silanes and ethers. Notably:

  • Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form silanol and phenolic products.
  • Substitution Reactions: The dimethylsilane groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Cross-Coupling Reactions: It can act as a coupling partner in reactions involving organometallic reagents, facilitating the formation of more complex siloxane structures.

Preliminary studies indicate that (Oxybis(4,1-phenylene))bis(dimethylsilane) exhibits some biological activity. It has been identified as a CYP1A2 inhibitor, which may influence drug metabolism pathways in humans. Additionally, it shows properties that suggest moderate skin permeability and potential bioavailability, although specific therapeutic applications remain to be fully explored .

Several methods have been developed for synthesizing (Oxybis(4,1-phenylene))bis(dimethylsilane):

  • Direct Silylation: A common method involves the reaction of 4-(dimethylsilyl)phenol with dichlorodimethylsilane in the presence of a base to facilitate the formation of the ether linkage.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions between silanol derivatives and phenolic compounds under acidic or basic conditions.
  • Solvent-Free Methods: Recent advancements include solvent-free synthesis techniques that enhance yield and reduce environmental impact.

(Oxybis(4,1-phenylene))bis(dimethylsilane) has various applications across different fields:

  • Material Science: Used as a precursor in the synthesis of silicone-based polymers and materials due to its siloxane structure.
  • Coatings and Adhesives: Its properties make it suitable for use in coatings that require flexibility and durability.
  • Pharmaceuticals: Potential applications in drug formulation due to its biological activity profile.

Interaction studies have shown that (Oxybis(4,1-phenylene))bis(dimethylsilane) can interact with various biological systems:

  • It acts as an inhibitor for certain cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, which are crucial for drug metabolism.
  • Its lipophilicity suggests it may interact effectively with cellular membranes, influencing absorption and distribution within biological systems .

Several compounds share structural or functional similarities with (Oxybis(4,1-phenylene))bis(dimethylsilane). Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1,4-Bis(trimethylsilyl)benzene13183-70-50.59
1,4-Bis(dimethyl(vinyl)silyl)benzene4519-17-90.56
(4-Bromophenyl)trimethylsilane6999-03-70.50
Dimethylsilanediyl bis[4-(dimethylsilyl)phenyl] ether17985-72-70.56

These compounds exhibit varying degrees of similarity based on their structural features and functional groups but differ significantly in their chemical behavior and applications.

Hydrogen Bond Acceptor Count

1

Exact Mass

286.12091839 g/mol

Monoisotopic Mass

286.12091839 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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